3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid is a complex organic compound that features a fluorinated cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a fluorinated alkene under UV light or using a suitable catalyst.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the cycloaddition reactions. Purification steps such as crystallization, distillation, and chromatography are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorine atom on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid is used as a building block for the synthesis of complex molecules. Its Fmoc group is particularly useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of amino groups.
Biology and Medicine
In biological research, this compound can be used to create peptide analogs that are resistant to enzymatic degradation, enhancing their stability and efficacy as therapeutic agents. It is also explored in the design of enzyme inhibitors and receptor modulators.
Industry
In the pharmaceutical industry, this compound is valuable for the development of new drugs, particularly those targeting specific proteins or enzymes. Its unique structure allows for the creation of molecules with high specificity and potency.
Mechanism of Action
The mechanism of action of compounds derived from 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid involves binding to specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under mild conditions, revealing the active amino group that interacts with the target. The fluorinated cyclobutane ring provides stability and enhances binding
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-21(9-13(10-21)19(24)25)12-23-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQTIFTNCHISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.